molecular formula C12H12N2O4S B051367 [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid CAS No. 120164-73-0

[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid

Cat. No. B051367
M. Wt: 280.3 g/mol
InChI Key: YYLXFUDFTVHLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid, also known as HMBTA, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields of research. HMBTA is a heterocyclic compound that contains both a benzothiazole and a carboxylic acid group, making it a versatile molecule that can be used for a variety of purposes.

Mechanism Of Action

The mechanism of action of [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid is not fully understood, but it is believed to involve the coordination of metal ions with the benzothiazole and carboxylic acid groups in the molecule. This coordination results in a change in the fluorescence properties of the molecule, allowing for the detection of metal ions.

Biochemical And Physiological Effects

[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid has not been extensively studied for its biochemical and physiological effects, but preliminary studies have shown that it is relatively non-toxic and has low cytotoxicity. However, further studies are needed to fully understand its effects on biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid is its versatility, as it can be used for a variety of purposes in scientific research. Its fluorescent properties make it a useful tool for the detection of metal ions, and its potential applications in drug development make it a promising molecule for future research. However, one limitation of [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid. One area of research could be the development of new fluorescent probes based on [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid for the detection of other metal ions. Another area of research could be the synthesis of new compounds based on [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid for use in drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid on biological systems.

Synthesis Methods

[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid can be synthesized through a multistep process that involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with ethyl oxalyl chloride in the presence of triethylamine, followed by hydrolysis of the resulting ethyl ester with sodium hydroxide. The final product is obtained through acidification and recrystallization.

Scientific Research Applications

[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of fluorescent probes, where [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid has been used as a fluorescent probe for the detection of metal ions such as Cu2+, Zn2+, and Fe2+ in biological systems. [(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid has also been found to have potential applications in the development of new drugs and as a building block for the synthesis of other heterocyclic compounds.

properties

CAS RN

120164-73-0

Product Name

[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetic acid

Molecular Formula

C12H12N2O4S

Molecular Weight

280.3 g/mol

IUPAC Name

2-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C12H12N2O4S/c1-4-5(2)8(15)6(3)9-7(4)13-12(19-9)14-10(16)11(17)18/h15H,1-3H3,(H,17,18)(H,13,14,16)

InChI Key

YYLXFUDFTVHLKG-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(=O)O)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(=O)O)C)O)C

synonyms

Acetic acid, [(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]oxo- (9CI)

Origin of Product

United States

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